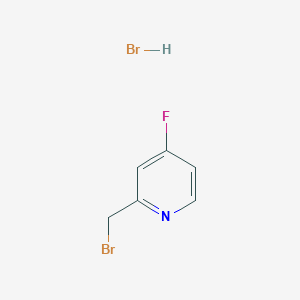

2-(Bromomethyl)-4-fluoropyridine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

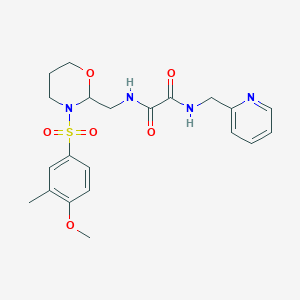

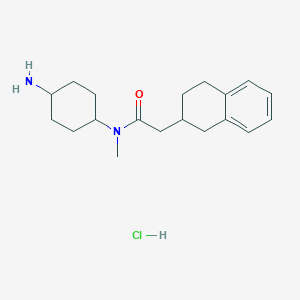

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . The empirical formula is C6H6BrN·HBr .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-4-fluoropyridine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions .Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)-4-fluoropyridine hydrobromide is C6H6BrN·HBr . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N . The SMILES string representation is BrCC1=CC=CC=N1 .Chemical Reactions Analysis

2-(Bromomethyl)-4-fluoropyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It is soluble in methanol .科学的研究の応用

Polymerization and Structural Analysis

The solution polymerization of 4-bromomethylpyridine has been extensively studied, revealing that the polymerization process involves a series of bimolecular reactions. It was found that oligomers demonstrate higher reactivity compared to monomers, a phenomenon attributed to a mesomeric effect. Additionally, the impact of different anions on the solubility and thermal stability of the resulting polymers was examined, with the Bis(trifluoromethylsulfonyl)imide anion producing the most stable and soluble polymers (Monmoton et al., 2008).

Chemical Synthesis and Functionalization

Research on fluoro aromatics has explored the deprotonation of 3-fluoropyridine, leading to the formation of lithium arylmagnesates. These magnesates were subsequently used in palladium-catalyzed cross-coupling reactions, offering a pathway for the chemical synthesis and functionalization of various compounds (Awad et al., 2004).

Catalytic Processes and Material Synthesis

A study highlighted the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, showcasing how catalytic amination conditions lead to specific bromide substitution products. The research delved into the nuances of chemoselectivity, shedding light on the intricate dynamics of chemical reactions and their potential applications in material synthesis (Stroup et al., 2007).

Radiosynthesis and Drug Development

The synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction, marking a significant step in the field of radiosynthesis. This process is particularly noteworthy for its potential applications in drug development and medical imaging, providing valuable insights into the multifaceted uses of 2-(Bromomethyl)-4-fluoropyridine hydrobromide (Pauton et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFKHYWFYPEUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-fluoropyridine hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)